molecular formula C12H7F11NNaO5S2 B13412104 ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt CAS No. 68299-20-7

((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt

Cat. No.: B13412104
CAS No.: 68299-20-7
M. Wt: 541.3 g/mol
InChI Key: ZOLFZTRCIJDXKB-UHFFFAOYSA-M
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Description

((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonic acid group, an undecafluoropentyl group, and a sulfonylamino linkage. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps One common method starts with the sulfonation of benzene to produce benzenesulfonic acidThe final step involves the formation of the sulfonylamino linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation and sulfonylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and high-pressure systems .

Chemical Reactions Analysis

Types of Reactions

((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various halogenating agents. Reaction conditions typically involve elevated temperatures and controlled pH levels .

Major Products

Major products formed from these reactions include various substituted benzenesulfonic acids and sulfonamides .

Mechanism of Action

The mechanism of action of ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonylamino linkage allows it to form stable complexes with various enzymes and proteins, thereby modulating their activity. The undecafluoropentyl group enhances its stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is unique due to its combination of the undecafluoropentyl group and the sulfonylamino linkage. This combination imparts enhanced stability, resistance to oxidation, and unique reactivity compared to other sulfonic acid derivatives .

Properties

CAS No.

68299-20-7

Molecular Formula

C12H7F11NNaO5S2

Molecular Weight

541.3 g/mol

IUPAC Name

sodium;2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)methyl]benzenesulfonate

InChI

InChI=1S/C12H8F11NO5S2.Na/c13-8(14,9(15,16)11(19,20)21)10(17,18)12(22,23)31(28,29)24-5-6-3-1-2-4-7(6)30(25,26)27;/h1-4,24H,5H2,(H,25,26,27);/q;+1/p-1

InChI Key

ZOLFZTRCIJDXKB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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